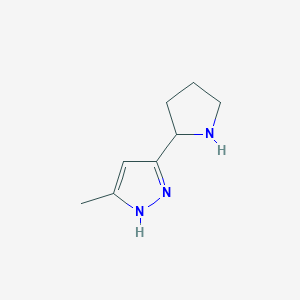

5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Description

Properties

CAS No. |

1565592-04-2 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-methyl-3-pyrrolidin-2-yl-1H-pyrazole |

InChI |

InChI=1S/C8H13N3/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3,(H,10,11) |

InChI Key |

BRBVLRUQKIZPDC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)C2CCCN2 |

Canonical SMILES |

CC1=CC(=NN1)C2CCCN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole and related pyrazole derivatives:

Substituent Effects on Physicochemical Properties

Pyrrolidine vs. Trifluoromethyl (CF₃):

The pyrrolidine group in the target compound increases basicity (pKa ~10–11) and water solubility due to its amine functionality, whereas the CF₃ group in 5-methyl-3-(trifluoromethyl)-1H-pyrazole is electron-withdrawing, lowering pKa and enhancing lipophilicity (logP ~2.5) . The CF₃ group also improves metabolic stability, making it favorable for agrochemicals .Methyl vs. Nitro Groups:

The nitro substituent in 5-methyl-4-nitro-3-(propan-2-yl)-1H-pyrazole introduces strong electrophilicity, enabling reactivity in nucleophilic aromatic substitution. In contrast, the methyl group in the target compound is electron-donating, stabilizing the pyrazole ring .

Crystallographic and Computational Insights

- X-ray diffraction studies (e.g., ) reveal that pyrrolidine-containing pyrazoles adopt envelope conformations, optimizing hydrogen-bonding networks in crystal lattices .

- DFT calculations suggest that the pyrrolidine ring in the target compound stabilizes intramolecular interactions, reducing rotational freedom compared to isopropyl or phenyl substituents .

Preparation Methods

Deprotonation and Carbonylation Route Using Organomagnesium Bases

A patented process describes preparing N-substituted 1H-pyrazole-5-carboxylate derivatives via:

Step i) Deprotonation of a pyrazole precursor using a magnesium-organic base (Grignard reagent) under mild conditions to form a reactive intermediate.

Step ii) Carbonylation of this intermediate with carbon dioxide or equivalents to yield pyrazole-5-carboxylate compounds.

This method avoids the use of highly reactive and expensive organolithium reagents, allowing safer, scalable synthesis with high selectivity and yield. The intermediate pyrazole-5-formate can be further converted to acid chlorides or amides without intermediate purification, improving efficiency.

This approach could be adapted to introduce the pyrrolidin-2-yl substituent by selecting appropriate N-substituted pyrazole precursors or by subsequent functional group transformations.

Condensation and Cycloaddition Strategies

Condensation of hydrazine derivatives with methyl-substituted ketones or aldehydes bearing pyrrolidine substituents can form the pyrazole ring with the desired substitution pattern.

[3 + 3] Cycloaddition reactions involving pyrazolone derivatives and other activated substrates have been reported to yield complex fused pyrazole systems, demonstrating the versatility of cycloaddition in pyrazole synthesis.

Comparative Data Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Cyclocondensation of Hydrazines + Acetylenic Ketones | Hydrazine derivatives, acetylenic ketones, ethanol, mild heating | Simple, classical, accessible reagents | Regioisomer mixtures possible | Moderate to High (~70-90%) |

| One-Pot Addition–Cyclocondensation + Oxidation | Chalcones, arylhydrazines, catalytic system, no external oxidant | High yield, one-pot, reusable catalyst | Requires specific catalyst systems | High (~82%) |

| 1,3-Dipolar Cycloaddition of Diazocarbonyls | Diazocarbonyl compounds, alkynes, Zn(OTf)2 catalyst | High selectivity, good yields, mild conditions | Catalyst cost and availability | High (~89%) |

| Grignard-Mediated Deprotonation + Carbonylation (Patent) | Magnesium-organic base, CO2 or equivalent, mild temperature | Scalable, safe, selective, fewer steps | Requires Grignard handling expertise | High (not specified) |

Research Findings and Practical Considerations

The Grignard-based deprotonation and carbonylation method offers industrial applicability due to safety, cost-effectiveness, and fewer purification steps.

Cyclocondensation methods remain widely used for pyrazole synthesis but may require optimization to control regioselectivity, especially when introducing complex substituents like pyrrolidin-2-yl groups.

Catalytic one-pot methods and cycloadditions provide efficient synthetic routes with good yields and can be tailored for diverse substitution patterns, potentially including 5-methyl and pyrrolidinyl substituents.

The choice of method depends on the availability of starting materials, desired scale, and required purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with diketones or β-keto esters, followed by functionalization of the pyrrolidine moiety. For example, describes a pyrazole synthesis using substituted phenyl groups and carbothioamide intermediates under reflux conditions with acetic acid as a catalyst. Key parameters affecting yield include temperature (optimized at 80–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from byproducts like unreacted hydrazines or regioisomers .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies substituent positions and confirms regioselectivity. For instance, highlights the use of X-ray crystallography to resolve the triazole-pyrazole core’s conformation, with C–H···O hydrogen bonding stabilizing the structure. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms functional groups like NH stretches (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. negligible effects) often arise from variations in assay conditions (cell lines, concentration ranges) or impurities in synthesized batches. A systematic approach includes:

- Reproducing assays under standardized protocols (e.g., uses MTT assays for cytotoxicity with controlled incubation times).

- Comparative analysis of substituent effects (e.g., replacing pyrrolidine with morpholine alters target binding, as seen in ).

- Purity validation via HPLC (>95%) to exclude confounding effects from byproducts .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in modulating biological targets?

- Methodological Answer : SAR studies utilize:

- Molecular docking : Computational tools (AutoDock, Schrödinger) predict interactions with targets like COX-2 or kinase domains. For example, docked pyrazole derivatives into the ATP-binding pocket of a kinase, identifying critical hydrogen bonds with pyrrolidine nitrogen.

- Analog synthesis : Systematic substitution of the pyrrolidine ring (e.g., fluorination or methyl group addition) to assess steric/electronic effects. demonstrates regioselective functionalization using N-tosylhydrazones to generate derivatives for activity comparison .

Q. How do solvent and catalyst choices affect regioselectivity in the synthesis of derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyrazole C4 position, while protic solvents (ethanol) favor C5 functionalization. Catalysts like p-toluenesulfonic acid (PTSA) promote cyclization via acid-mediated mechanisms, as shown in for regioselective pyrazole formation. Transition metal catalysts (e.g., Pd/C) enable Suzuki-Miyaura coupling for aryl group introduction at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.